2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring and a bromophenethyl substituent. Its chemical structure can be represented by the molecular formula and it has a molecular weight of approximately 256.12 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly in the development of anticancer agents and other biologically active substances .
The compound is classified under thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific classification of 2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole falls within the category of halogenated heterocycles due to the presence of the bromine atom in its structure .
The synthesis of 2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole typically involves several steps. A common method includes the reaction of thiosemicarbazide with 4-bromophenethylamine under acidic conditions. The general procedure can be outlined as follows:
This method has been adapted from earlier synthetic routes that utilize various dehydrating agents and reaction conditions to optimize yield and purity .
The molecular structure of 2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole consists of a five-membered thiadiazole ring with an amino group at position 2 and a 4-bromophenethyl group at position 5. The structural representation can be described using the following data:
The reactivity of 2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole can be attributed to its functional groups. Notable reactions include:
These reactions highlight the versatility of thiadiazole derivatives in organic synthesis.
The mechanism of action for compounds like 2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that thiadiazoles may exert their effects through:
Further research is necessary to elucidate the precise mechanisms underlying their biological activities .
2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole has potential applications in various fields:
The structural hybrid 2-amino-5-(4-bromophenethyl)-1,3,4-thiadiazole exemplifies rational drug design by integrating two pharmacologically significant motifs: the 2-amino-1,3,4-thiadiazole core and a 4-bromophenethyl substituent. This compound (PubChem CID: 82489555; molecular formula: C₁₀H₁₀BrN₃S) represents an evolution from simpler analogs like 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole (CAS 13178-12-6; C₈H₆BrN₃S) through the strategic incorporation of a phenethyl linker [2] [6] [10]. The extended alkyl chain enhances potential target interactions by increasing conformational flexibility and hydrophobic contact surfaces. Its design leverages the established bioactivity of thiadiazole derivatives while optimizing spatial and electronic properties for enhanced biological activity, positioning it as a promising scaffold for antimicrobial and anticancer agent development [4] [8].
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry due to its unique physicochemical properties and broad pharmacological profile. Key attributes include:
Table 1: Clinically Relevant 1,3,4-Thiadiazole-Based Drugs
Drug Name | Therapeutic Use | Molecular Target |
---|---|---|
Acetazolamide | Antiglaucoma/Diuretic | Carbonic anhydrase |
Cefazolin | Antibacterial | Penicillin-binding proteins |
Sulfamethizole | Antibacterial | Dihydropteroate synthase |
Megazol* | Anti-trypanosomal (lead) | Nucleic acid synthesis |
Litronesib (ARQ 621) | Anticancer (Phase II) | Kinesin spindle protein (KSP) |
*Development postponed due to toxicity [4] [5] [8].
The 4-bromophenethyl moiety in 2-amino-5-(4-bromophenethyl)-1,3,4-thiadiazole significantly enhances its pharmacodynamic and pharmacokinetic profile:
Table 2: Physicochemical Comparison of Key Thiadiazole Derivatives
Compound | Molecular Formula | Melting Point (°C) | Calculated LogP |
---|---|---|---|
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | C₈H₆BrN₃S | 228–232 | 2.5 |
2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole | C₇H₆N₄S | 242–248 | 0.9 |
2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole | C₁₀H₁₀BrN₃S | Not reported | 3.2* |
*Estimated using PubChem data [2] [3] [6].
Thiadiazole derivatives have traversed a significant R&D trajectory, evolving from early antimicrobials to modern targeted anticancer agents:
Table 3: Key Milestones in Thiadiazole Drug Development
Era | Compound Class | Therapeutic Advance |
---|---|---|
1940s | Sulfathiazole derivatives | First thiadiazole-based antibacterials |
1950s | Acetazolamide | Carbonic anhydrase inhibition for glaucoma |
1970s | Cefazolin | Broad-spectrum β-lactam antibiotic |
1980s–1990s | Megazol/NSC 4728 | Anti-parasitic and cytostatic lead compounds |
2000s–Present | BPTES/CB-839/Litronesib | Targeted cancer therapeutics (glutaminase/kinesin inhibitors) |
The 4-bromophenethyl-thiadiazole hybrid emerges within this historical continuum as a strategic fusion of metabolic stability (bromine), conformational flexibility (phenethyl linker), and target engagement versatility (thiadiazole core). Ongoing research explores its utility as a precursor for kinase inhibitors, DNA intercalators, and antimicrobial agents leveraging its multimodal pharmacophoric features [5] [7] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3